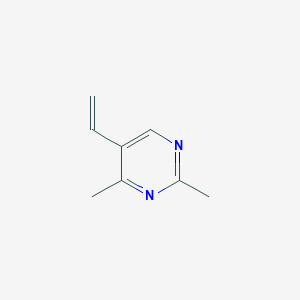
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethylpyrimidine with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the vinyl group.
Industrial Production Methods
Industrial production of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI).
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl and vinyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-5-formylpyrimidine or 2,4-dimethyl-5-carboxypyrimidine.
Reduction: Formation of 2,4-dimethyl-5-ethylpyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the reagents used.
Aplicaciones Científicas De Investigación
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the vinyl group, resulting in different chemical reactivity and applications.
5-Vinylpyrimidine:
2,4-Dimethyl-5-ethylpyrimidine: A reduced form of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) with different reactivity.
Uniqueness
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
127588-31-2 |
|---|---|
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
5-ethenyl-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C8H10N2/c1-4-8-5-9-7(3)10-6(8)2/h4-5H,1H2,2-3H3 |
Clave InChI |
HEVWQOHTGFGRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1C=C)C |
SMILES canónico |
CC1=NC(=NC=C1C=C)C |
Sinónimos |
Pyrimidine, 5-ethenyl-2,4-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















